1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-9-3-4-13-6-7(9)8(5-12)10-11/h5H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUANIFVGFIOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further reacted with aldehydes to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group undergoes nucleophilic addition-elimination reactions with various nitrogen-containing compounds:
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Hydrazine derivatives : Forms hydrazones through Schiff base formation. For 1-phenylpyrazole-4-carbaldehydes, reactions with semicarbazide yield semicarbazones with >80% efficiency under ethanol reflux conditions .
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Amines : Produces imine derivatives via condensation. Ethylenediamine forms bis-imine adducts in THF at 60°C .
Table 1 : Condensation reaction outcomes with active methylene compounds
| Partner | Product Type | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Malononitrile | Knoevenagel adduct | EtOH, piperidine | 78-85 | |
| Ethyl acetoacetate | Coumarin derivatives | H2SO4 catalysis | 65 |
Cyclization Reactions
The aldehyde participates in heterocycle formation through intramolecular processes:
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Pyrano ring expansion : Reacts with enolizable ketones under acidic conditions to form fused pyrano[4,3-c]pyrazole derivatives. Acetic acid catalysis at 100°C yields tricyclic systems .
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Isoxazoline formation : Undergoes intramolecular nitrile oxide cycloaddition (INOC) with allyloxy groups to create 6,7-dihydroisoxazolo[4,3-c]pyrano[4,5-b]pyridines .
Cross-Coupling Reactions
The aldehyde functionality enables palladium-catalyzed transformations:
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Sonogashira coupling : With terminal alkynes using Pd(PPh3)2Cl2/CuI catalyst system in THF/Et3N (3:1) to form ethynyl derivatives (72-89% yields) .
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Suzuki-Miyaura reaction : Boronic acids couple at the pyrazole C-3 position under Pd(OAc)2/XPhos catalysis in dioxane/H2O (85°C, 12h) .
Reduction/Oxidation
-
Aldehyde reduction : NaBH4 in methanol reduces the -CHO group to -CH2OH at 0°C (92% yield) .
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Oxidative cyclization : H2O2/NaOH system converts chalcone precursors into 5-hydroxypyrano[2,3-c]pyrazol-4-ones via Algar-Flynn-Oyamada mechanism .
Protection/Deprotection Strategies
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Ethoxyethyl protection : Ethyl vinyl ether protects the pyrazole nitrogen during cross-coupling reactions, removed later by TFA hydrolysis .
-
Triflate formation : Trifluoromethanesulfonic anhydride converts hydroxyl groups to triflates for subsequent coupling reactions (85-92% yields) .
The compound's reactivity profile makes it valuable for synthesizing polycyclic systems with potential biological activity. Recent studies emphasize its role in creating:
Experimental data shows reaction outcomes depend critically on:
-
Solvent polarity (DMF vs THF)
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Catalyst loading (0.5-5 mol% Pd)
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Temperature control (0°C to reflux)
Current research gaps include detailed mechanistic studies of the INOC reaction pathway and exploration of photochemical activation methods for cycloadditions .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of ethyl acetoacetate with hydrazine hydrate, followed by further reactions with aldehydes to yield the desired product. Other methods include the Vilsmeier-Haack reaction for synthesizing related derivatives .
Medicinal Chemistry
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde has been investigated for its potential antimicrobial and anticancer properties. Studies indicate favorable binding interactions with various biological targets such as enzymes involved in cancer progression .
Research has shown that this compound may exhibit significant biological activities through mechanisms such as:
- Enzyme Inhibition : Docking studies have suggested that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis .
- Antimicrobial Effects : Preliminary studies indicate potential efficacy against bacterial strains .
Material Science
Due to its unique structural features, this compound is also being explored for applications in developing new materials with specific properties. Its ability to form derivatives through various chemical reactions allows for customization in material synthesis .
Case Studies
Several case studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell growth in vitro with IC50 values indicating potency against specific cell lines. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria; further investigations are ongoing to determine mechanisms of action. |
| Study C | Synthesis of Derivatives | Explored various electrophilic substitution reactions leading to new compounds with enhanced biological activities. |
Mechanism of Action
The mechanism of action of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the Pyrano-Pyrazole Family
The pyrano[4,3-c]pyrazole core is structurally distinct from pyrano[2,3-c]pyrazole derivatives due to differences in ring fusion positions. Below is a comparison of key analogues:
Key Observations :
Carbaldehyde-Containing Pyrazole Derivatives
Carbaldehyde groups are critical for synthesizing hydrazones or Schiff bases. Comparisons with non-fused pyrazole carbaldehydes include:
Key Observations :
- The fused pyrano-pyrazole system in the target compound introduces rigidity and planar geometry, contrasting with the flexibility of non-fused pyrazoles .
Substituent Effects on Physicochemical Properties
Substituents significantly influence properties like solubility, melting point, and reactivity:
- Ethyl vs. Methyl: Ethyl increases molecular weight (~194.2 vs.
- Halogenated Derivatives : Bromo- or chlorophenyl substituents (e.g., ) enhance electrophilicity, favoring nucleophilic attacks.
- Carbaldehyde Position : Position 3 in the target compound vs. position 4 in 1H-pyrazole-4-carbaldehyde derivatives affects electronic distribution and reactivity.
Biological Activity
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the class of pyrano-pyrazole derivatives. Its unique structural features, including a fused pyran and pyrazole ring system, suggest potential for various biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a moderate molecular weight and the presence of nitrogen and oxygen heteroatoms. The compound's structure allows for diverse chemical reactivity, including electrophilic substitutions due to the electron-rich nature of the pyrazole ring.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 0.30 - 0.35 μg/mL | Disruption of metabolic pathways |
| Candida albicans | 0.40 - 0.45 μg/mL | Membrane disruption |
In vitro tests indicated that this compound not only inhibits bacterial growth but also prevents biofilm formation in pathogenic isolates .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest:
| Cell Line | IC50 Value | Type of Cancer |
|---|---|---|
| MCF-7 | 15 μM | Breast cancer |
| HeLa | 12 μM | Cervical cancer |
Docking studies suggest that this compound interacts with key proteins involved in cancer progression .
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties as well. In animal models of inflammation (e.g., carrageenan-induced paw edema), it demonstrated comparable efficacy to standard anti-inflammatory drugs like ibuprofen:
| Treatment | Reduction in Edema (%) | Standard Drug Comparison |
|---|---|---|
| 1-Ethyl-1H-pyrano | 70% | Ibuprofen (75%) |
The anti-inflammatory action is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrazole precursors using POCl₃ and DMF. For example, analogous pyrazole-4-carbaldehydes are prepared by reacting pyrazolone derivatives with Vilsmeier reagents under reflux conditions . Optimization includes temperature control (70–80°C), stoichiometric adjustments of POCl₃, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for aldehyde proton signals at δ 9.8–10.2 ppm and pyrazole/ethyl group protons in δ 1.2–1.4 (triplet, CH₃) and δ 4.2–4.5 ppm (quartet, CH₂) .
- LCMS/ESIMS : Confirm molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns to verify purity (>95%) .
- IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers design multi-step syntheses for pyrano[4,3-c]pyrazole derivatives with enhanced bioactivity?
- Methodological Answer :
- Step 1 : Synthesize the carbaldehyde core via Vilsmeier-Haack or Claisen-Schmidt condensation .
- Step 2 : Functionalize the pyrazole ring using nucleophilic substitution (e.g., aryloxy groups via K₂CO₃-mediated reactions with phenols) .
- Step 3 : Introduce fused heterocycles (e.g., pyridines or thiophenes) using hydrazine hydrate or iodine-mediated cyclization .
- Example : Reaction with 5-azido-pyrazole derivatives yields pyrazolo[3,4-c]pyrazole hybrids, enhancing kinase inhibition potential .
Q. What strategies resolve contradictions in NMR data for structurally similar pyrano-pyrazole derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., ring puckering in pyrano systems) .
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and distinguish between diastereotopic protons in the pyrano ring .
- Deuterated Solvent Screening : Use DMSO-d₆ or CDCl₃ to shift exchangeable protons (e.g., NH in pyrazole) and improve signal resolution .
Q. How can computational methods guide the identification of pharmacological targets for this compound?
- Methodological Answer :
- Molecular Docking : Screen against kinase ATP-binding pockets (e.g., CDK or MAPK families) using PyMOL or AutoDock. The pyrano-pyrazole scaffold mimics purine interactions .
- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with antimicrobial activity using Hammett constants and logP values .
Data Contradiction Analysis
Q. How to address discrepancies in reported purity values (e.g., HPLC vs. LCMS)?
- Methodological Answer :
- HPLC Method Optimization : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar impurities .
- LCMS Cross-Validation : Compare [M+1]⁺ peaks with UV chromatograms to detect co-eluting isomers or degradation products .
- Elemental Analysis : Confirm stoichiometric C/H/N ratios to rule out hygroscopic or solvated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
